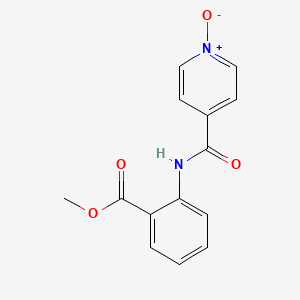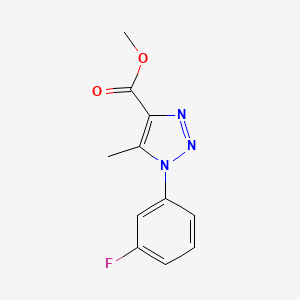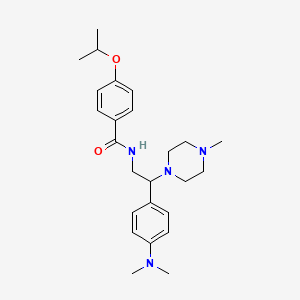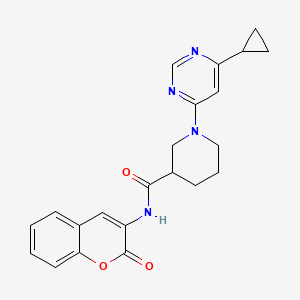![molecular formula C23H20FN3O5S B2355738 N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252824-33-1](/img/no-structure.png)
N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Imaging Applications
- Positron Emission Tomography (PET) Imaging : Research by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a derivative within a similar chemical class, highlights its application in PET imaging for studying the translocator protein (18 kDa), a marker of neuroinflammation. This research demonstrates the potential of fluorine-18 labeled compounds for in vivo brain imaging, which could inform about the utility of related compounds in neurological research (Dollé et al., 2008).
Neuroinflammation and Ligand Binding
- Translocator Protein 18 kDa (TSPO) Ligands : Another study by Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines for their binding potential to the TSPO, an early biomarker of neuroinflammatory processes. This work underscores the relevance of such compounds in developing imaging agents for detecting neuroinflammation (Damont et al., 2015).
Antimicrobial and Anti-inflammatory Agents
- Synthesis of Novel Heterocyclic Compounds : Abu‐Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities. While the specific compound is not mentioned, this research illustrates the potential of structurally complex acetamides in therapeutic contexts (Abu‐Hashem et al., 2020).
Enzyme Inhibition for Therapeutic Applications
- Src Kinase Inhibition and Anticancer Activity : Fallah-Tafti et al. (2011) explored thiazolyl N-benzyl-substituted acetamide derivatives, including their synthesis, Src kinase inhibitory, and anticancer activities. This research points to the utility of such compounds in developing targeted cancer therapies by inhibiting specific enzymes involved in cancer cell proliferation (Fallah-Tafti et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 3,5-dimethoxyaniline, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "3,5-dimethoxyaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diisopropylethylamine (DIPEA)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Methanol", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Synthesis of N-(3,5-dimethoxyphenyl)-3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide", "a. Dissolve 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) and 3,5-dimethoxyaniline (1.2 equiv) in DMF.", "b. Add DIPEA (1.2 equiv) and DCC (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the precipitated dicyclohexylurea and wash the solid with DCM.", "d. Concentrate the filtrate and purify the crude product by flash chromatography using ethyl acetate/methanol as the eluent to obtain N-(3,5-dimethoxyphenyl)-3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide as a yellow solid.", "Step 2: Acetylation of N-(3,5-dimethoxyphenyl)-3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide", "a. Dissolve N-(3,5-dimethoxyphenyl)-3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide (1.0 equiv) in DCM.", "b. Add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "c. Quench the reaction with saturated NaHCO3 solution and extract the organic layer with DCM.", "d. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate the solvent under reduced pressure.", "e. Purify the crude product by flash chromatography using ethyl acetate/hexanes as the eluent to obtain N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide as a yellow solid." ] } | |
CAS RN |
1252824-33-1 |
Molecular Formula |
C23H20FN3O5S |
Molecular Weight |
469.49 |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O5S/c1-31-17-9-16(10-18(11-17)32-2)25-20(28)13-26-19-7-8-33-21(19)22(29)27(23(26)30)12-14-3-5-15(24)6-4-14/h3-11H,12-13H2,1-2H3,(H,25,28) |
InChI Key |
POOGLYVVIMRMDI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2355655.png)
amine](/img/structure/B2355656.png)

![N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2355659.png)



![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)
![(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2355670.png)



